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Compound of Interest

Compound Name: Trichosanthin

Cat. No.: B600747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the

expression and purification of recombinant Trichosanthin (rTCS), a ribosome-inactivating

protein with significant therapeutic potential. The protocols focus on expression in Escherichia

coli and subsequent purification, including methods for handling inclusion bodies.

Introduction
Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) isolated from the root

tubers of Trichosanthes kirilowii. It exhibits a range of biological activities, including anti-tumor,

antiviral, and immunomodulatory effects. Recombinant expression of TCS is crucial for

producing the large quantities of pure protein required for research and therapeutic

development. E. coli is a widely used host for this purpose; however, high-level expression

often leads to the formation of insoluble inclusion bodies, necessitating specific solubilization

and refolding procedures.

Data Summary
The following tables summarize quantitative data related to the expression, purification, and

activity of recombinant Trichosanthin.

Table 1: Recombinant Trichosanthin Expression and Purification Parameters in E. coli
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Parameter Value/Condition Reference

Expression Host E. coli BL21(DE3) [1][2]

Expression Vector pET-28a(+) [1]

Inducer
Isopropyl β-D-1-

thiogalactopyranoside (IPTG)
[1][2]

IPTG Concentration 0.25 mM - 1.0 mM [2][3][4]

Induction Temperature 25°C - 37°C [2]

Induction Time 3 - 8 hours [1][2][3]

Cellular Localization Primarily inclusion bodies [1]

Purification Method
Ni-NTA Affinity

Chromatography
[1][5]

Typical Yield
0.16% of dried root tuber

(native)
[6]

Table 2: Biological Activity of Recombinant Trichosanthin

Assay Cell Line/System IC50 Value Reference

In vitro protein

synthesis inhibition

Rabbit reticulocyte

lysate
~0.13 nM [7]

Cell proliferation (MTT

assay)
PC3 (prostate cancer) 50.6 µg/ml [2]

Experimental Protocols
Protocol 1: Expression of Recombinant Trichosanthin in
E. coli
This protocol describes the induction of rTCS expression in the E. coli BL21(DE3) strain.

Materials:
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E. coli BL21(DE3) cells transformed with pET-28a(+)-TCS plasmid

Luria-Bertani (LB) medium

Kanamycin (or other appropriate antibiotic for plasmid selection)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (100 mM)

Procedure:

Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of

transformed E. coli BL21(DE3).

Incubate the culture overnight at 37°C with shaking (200-250 rpm).

The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight

culture at a 1:100 dilution.

Incubate the large culture at 37°C with vigorous shaking until the optical density at 600 nm

(OD600) reaches 0.6-0.8.[2]

Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[2]

Continue to incubate the culture for an additional 3-8 hours at a reduced temperature of

25°C to promote proper protein folding and potentially reduce inclusion body formation.[2]

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[2]

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for

purification.

Protocol 2: Purification of His-tagged rTCS from
Inclusion Bodies
This protocol details the purification of rTCS from inclusion bodies using Ni-NTA affinity

chromatography under denaturing conditions, followed by on-column refolding.

Materials:
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Cell pellet from Protocol 1

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Solubilization Buffer (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 8.0)

Wash Buffer 1 (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 6.3)

Wash Buffer 2 (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-Cl, pH 5.9)

Refolding Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0, with a gradient

of decreasing urea concentration)

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)[5]

Ni-NTA agarose resin

Lysozyme

DNase I

Procedure:

Part A: Cell Lysis and Inclusion Body Solubilization

Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell paste).

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis.

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

Discard the supernatant.

Resuspend the inclusion body pellet in Solubilization Buffer and stir for 1-2 hours at room

temperature to completely solubilize the protein.
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Centrifuge at 12,000 x g for 30 minutes at 4°C to remove any remaining insoluble debris.

The supernatant contains the solubilized, denatured rTCS.

Part B: Ni-NTA Affinity Chromatography and Refolding

Equilibrate the Ni-NTA agarose resin with 10 column volumes of Solubilization Buffer.

Load the supernatant from Part A onto the equilibrated column.

Wash the column with 10 column volumes of Wash Buffer 1.

Wash the column with 10 column volumes of Wash Buffer 2.

To refold the protein on the column, apply a linear gradient of Refolding Buffer with

decreasing urea concentration (from 6 M to 0 M) over several column volumes.

Wash the column with 10 column volumes of Refolding Buffer (without urea) containing 20

mM imidazole.[5]

Elute the refolded rTCS from the column using Elution Buffer.[5]

Collect fractions and analyze for the presence of rTCS by SDS-PAGE.

Pool the fractions containing pure rTCS and dialyze against a suitable storage buffer (e.g.,

PBS, pH 7.4).

Visualizations
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Caption: Workflow for recombinant Trichosanthin expression in E. coli.
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Caption: Workflow for purification of rTCS from inclusion bodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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